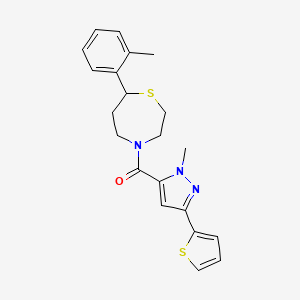
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A) and has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Derivatives
Electrochemical methods have been explored for synthesizing phenylpiperazine derivatives, showcasing a reagent-less, environmentally friendly approach with high atom economy. This method emphasizes the synthesis of new derivatives in aqueous solutions, contributing to the sustainable development of piperazine-based compounds (Nematollahi & Amani, 2011).
Synthesis of Piperazine Substituted Quinolones
Research has developed methods for the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides. This process led to the creation of substituted piperazine quinolones, demonstrating the compound's versatility in synthesizing potential therapeutic agents (Fathalla & Pazdera, 2017).
Antimicrobial Studies
A study focused on synthesizing amide derivatives of quinolone and investigating their antimicrobial properties revealed that these compounds exhibit significant activity against various bacterial strains. This underscores the potential of such derivatives in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Anti-Cancer and Analgesic Properties
The synthesis of pyrazole derivatives has led to identifying compounds with promising σ1 receptor antagonism, showcasing significant solubility and metabolic stability. These characteristics highlight their potential in pain management and cancer treatment, marking a significant advancement in medicinal chemistry (Díaz et al., 2020).
Corrosion Inhibition
Exploring the compound's derivatives as corrosion inhibiting additives for C35E steel in HCl electrolyte, it was found that these derivatives significantly enhance anti-corrosion properties. This application demonstrates the compound's potential in industrial maintenance and protection strategies (El Faydy et al., 2020).
Synthesis and SAR Studies
The design and synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been explored. These studies focus on their antimicrobial, antioxidant, and enzyme inhibitory potentials, contributing valuable insights into structure-activity relationships and potential pharmaceutical applications (Mermer et al., 2018).
Propiedades
IUPAC Name |
1-[4-[4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O3/c1-4-37-30-20-29(24-7-5-21(2)6-8-24)32-28-14-11-25(19-27(28)30)31(36)34-17-15-33(16-18-34)26-12-9-23(10-13-26)22(3)35/h5-14,19-20H,4,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXCWTNIXQDIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

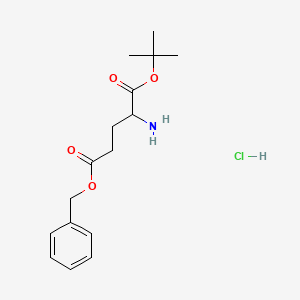
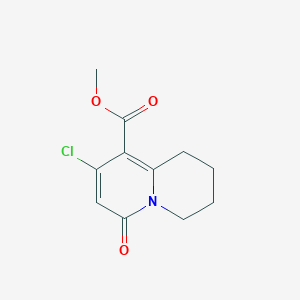
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2764882.png)
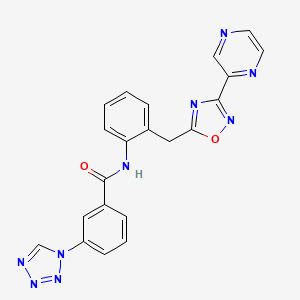
![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)
![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)

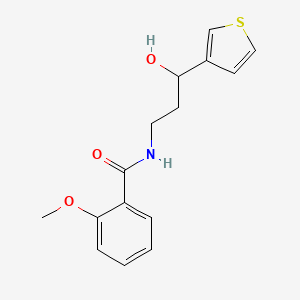
![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)
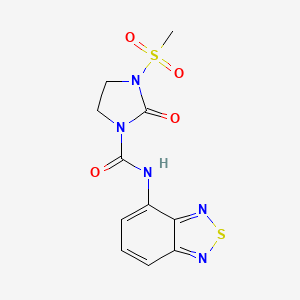
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)
